

Boiling and melting point of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1,2-Dimethylpropyl)benzene

Cat. No.: B1294524

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **(1,2-Dimethylpropyl)benzene**

Introduction: Understanding (1,2-Dimethylpropyl)benzene

(1,2-Dimethylpropyl)benzene, also known by its synonyms 2-Methyl-3-phenylbutane and sec-amylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.^{[1][2]} As an alkylbenzene, its structure consists of a benzene ring substituted with a 1,2-dimethylpropyl group. This compound and its isomers are of interest in various chemical synthesis applications and as reference materials in analytical chemistry. Its physical properties, particularly its phase transition temperatures—the boiling and melting points—are critical parameters for its handling, purification, and application in research and development.

This guide provides a comprehensive analysis of the boiling and melting points of **(1,2-Dimethylpropyl)benzene** (CAS No: 4481-30-5). We will delve into reported experimental and estimated values, discuss the underlying physicochemical principles, and present detailed, field-proven protocols for their accurate determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for scientific and drug development professionals.

Part 1: Summary of Physicochemical Properties

A critical first step in working with any chemical compound is to consolidate its known physical properties from reliable sources. The following table summarizes the key data for **(1,2-Dimethylpropyl)benzene**. It is important to note the variability in reported boiling points, a phenomenon we will explore in the subsequent section.

Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₁₆	[1] [3]
Molecular Weight	148.25 g/mol	[4]
CAS Number	4481-30-5	[1]
Physical State	Colorless Liquid (at 20°C)	[3]
Boiling Point	188 °C (at 760 mmHg)	[4] [5]
186.3 °C (at 760 mmHg)	[6]	
185.5 - 189.85 °C (from various historical sources)	[1] [2]	
Melting Point	-44.72 °C (Estimated)	[6]
-63 °C (Estimated via Joback Method)	[2]	
Density	~0.86 g/cm ³	[5] [6]

Part 2: In-Depth Analysis of Phase Transition Temperatures

The Boiling Point: A Matter of Pressure and Purity

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor. For **(1,2-Dimethylpropyl)benzene**, reported values range from approximately 186°C to 190°C.[\[1\]](#)[\[2\]](#)[\[6\]](#) This variation is not unusual and can be attributed to several factors, which a careful researcher must consider:

- Atmospheric Pressure: The boiling point is highly dependent on atmospheric pressure. A lower ambient pressure results in a lower boiling point. For authoritative comparison, experimental values should always be corrected to standard pressure (760 mmHg or 101.3 kPa). The historical data reported by the National Institute of Standards and Technology (NIST) shows a range of values, likely due to measurements taken at different ambient pressures without uniform correction.[\[1\]](#)
- Sample Purity: Impurities can either elevate or depress the boiling point and typically broaden the boiling range. A sharp, consistent boiling point is a strong indicator of a pure compound.[\[7\]](#)
- Experimental Technique: The choice of apparatus and the rate of heating can influence the accuracy of the measurement. Localized superheating can cause bumping and lead to erroneously high readings.[\[8\]](#)

From a structural standpoint, the boiling point of 188°C is consistent with an alkylbenzene of this molecular weight. The branching in the alkyl side-chain (1,2-dimethylpropyl) results in a slightly lower boiling point compared to its straight-chain isomer, n-pentylbenzene, due to reduced van der Waals forces between the less-compact molecules.

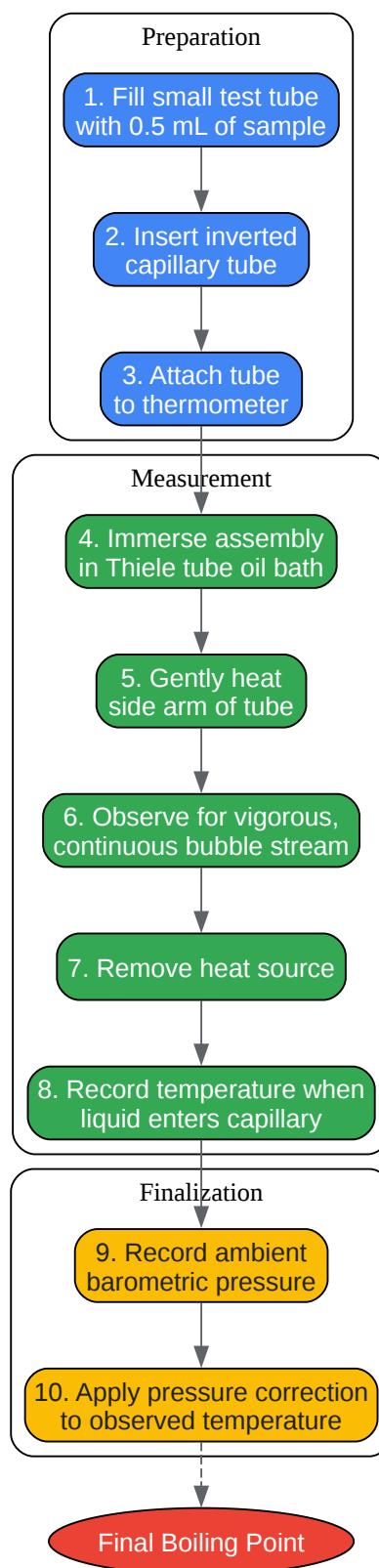
The Melting Point: Challenges in Cryogenic Measurement

The melting point is the temperature at which a substance transitions from a solid to a liquid. For **(1,2-Dimethylpropyl)benzene**, which exists as a liquid far below room temperature, its melting point is less frequently reported and the available data are estimations.[\[2\]](#)[\[6\]](#) One source estimates the melting point at -44.72°C, while a computational model (the Joback method) predicts a value of -63°C.[\[2\]](#)[\[6\]](#)

The experimental determination of such a low melting point presents a significant technical challenge. Standard laboratory equipment, such as a Mel-Temp apparatus, is designed for solids that melt above ambient temperature and lacks the necessary cooling capabilities. Accurate measurement requires a cryostatic system capable of controlled cooling and slow, precise heating, along with a low-temperature thermometer. The discrepancy between estimated values highlights the need for careful experimental determination for applications requiring precise low-temperature data.

Part 3: Experimental Determination Protocols

The following protocols describe authoritative, self-validating methods for determining the boiling and melting points of **(1,2-Dimethylpropyl)benzene**.


Protocol for Boiling Point Determination (Thiele Tube Method)

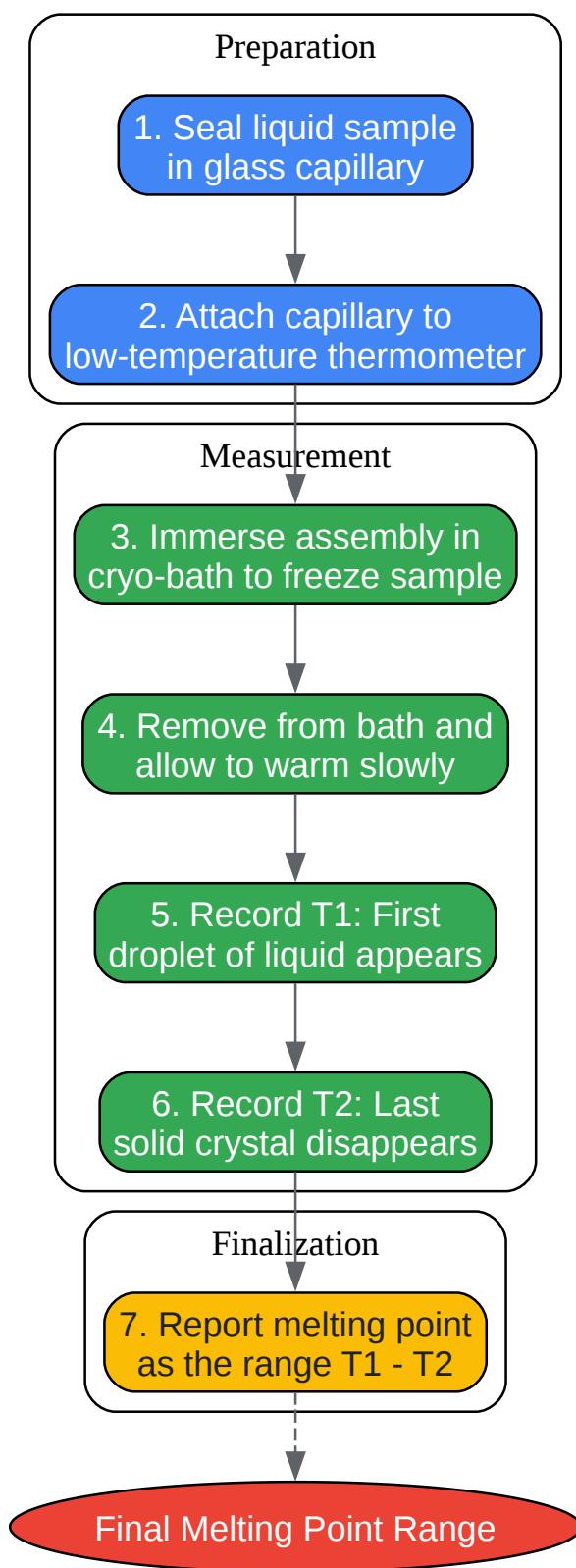
This method is ideal for small sample volumes and promotes uniform heating, minimizing the risk of superheating.[\[9\]](#)

Methodology Steps:

- Apparatus Setup: Securely clamp a Thiele tube to a ring stand within a fume hood. The tube should be filled with mineral oil to the level of the upper side arm.
- Sample Preparation: Dispense approximately 0.5 mL of **(1,2-Dimethylpropyl)benzene** into a small-diameter test tube (e.g., 10x75 mm).
- Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down. This inverted capillary acts as a miniature manometer to trap vapor.
- Assembly: Attach the test tube to a thermometer (-10 to 250°C range) using a small rubber band or wire. The bottom of the test tube should align with the thermometer bulb. The rubber band must remain above the mineral oil level to prevent degradation.
- Immersion: Insert the entire assembly into the Thiele tube, ensuring the sample is positioned centrally within the main body of the tube for optimal heat transfer.
- Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube creates a convection current, ensuring the entire oil bath heats evenly.[\[9\]](#)
- Observation (First Stage): As the temperature rises, a fine stream of bubbles will emerge from the inverted capillary tip. This is the air initially trapped in the capillary being expelled.

- Observation (Boiling Point): Continue heating until the bubbling becomes rapid and vigorous—a continuous stream where individual bubbles are barely distinguishable. This indicates the sample's vapor has displaced all the air and is now escaping. At this point, remove the heat source.
- Reading the Boiling Point: The sample and oil bath will begin to cool. The moment the bubble stream slows and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point; at this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.
- Pressure Correction: Record the ambient barometric pressure. If it deviates from 760 mmHg, apply a correction factor to normalize the observed boiling point.

[Click to download full resolution via product page](#)


Caption: Workflow for Boiling Point Determination.

Protocol for Low-Temperature Melting Point Determination

This protocol requires a cryo-cooling bath and careful observation to determine the solid-liquid phase transition.

Methodology Steps:

- **Sample Preparation:** Seal a small amount (~5-10 μ L) of **(1,2-Dimethylpropyl)benzene** in a thin-walled glass capillary tube. Flame-sealing both ends is crucial to prevent atmospheric moisture contamination.
- **Apparatus Setup:** Prepare a cooling bath in a Dewar flask. A dry ice/acetone slurry (~ -78°C) is suitable for reaching the expected melting point. Attach the sealed capillary to a low-temperature thermometer (e.g., alcohol or pentane-filled, with a range down to -100°C).
- **Cooling & Solidification:** Slowly lower the thermometer and attached capillary into the cooling bath. The sample will freeze into a solid mass. Allow it to equilibrate for several minutes to ensure complete solidification.
- **Heating & Observation:** Remove the assembly from the cooling bath and place it in an empty, insulated beaker that allows for slow warming at ambient temperature. This slow rate is critical for accurate observation.
- **Reading the Melting Point Range:**
 - **T1 (Onset of Melt):** Observe the solid sample continuously through a magnifying lens. Record the temperature at which the first droplet of liquid appears.
 - **T2 (Completion of Melt):** Continue to observe as the sample melts. Record the temperature at which the last crystal of the solid phase disappears, leaving a clear liquid.
- **Reporting:** The melting point is reported as the range from T1 to T2. For a pure substance, this range should be narrow (typically < 1°C).

[Click to download full resolution via product page](#)

Caption: Workflow for Low-Temperature Melting Point Determination.

Conclusion

The boiling and melting points are fundamental properties of **(1,2-Dimethylpropyl)benzene**, dictating its behavior under various laboratory and industrial conditions. While its boiling point is well-documented around 188°C, researchers must account for atmospheric pressure to ensure accuracy. The melting point, estimated to be between -45°C and -63°C, is less defined and requires specialized cryogenic techniques for precise experimental determination. By employing the rigorous, self-validating protocols detailed in this guide, scientists can confidently measure these critical parameters, ensuring the integrity and reproducibility of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (1,2-Dimethylpropyl)benzene | CAS 4481-30-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. (1,2-Dimethylpropyl)benzene | lookchem [lookchem.com]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. tutorsglobe.com [tutorsglobe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Boiling and melting point of (1,2-Dimethylpropyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294524#boiling-and-melting-point-of-1-2-dimethylpropyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com